2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate
Description
The compound 2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate features a hybrid structure combining a substituted phenylamino-oxoethyl ester and a sulfonated benzo[e][1,2,4]thiadiazine heterocycle. Its core consists of:
- A 2-ethylphenyl group linked via an amide-oxygen bridge to an ethyl ester.
- A butanoate ester chain connecting to a 1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl moiety.
This structure shares functional motifs with pharmacologically active compounds, such as benzothiazoles and thiadiazoles, which are known for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-2-15-8-3-4-9-16(15)23-20(25)14-29-21(26)13-7-12-19-22-17-10-5-6-11-18(17)30(27,28)24-19/h3-6,8-11H,2,7,12-14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUROWWDTWXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[e][1,2,4]thiadiazine ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-oxoethyl group: This step involves the reaction of the benzo[e][1,2,4]thiadiazine intermediate with an appropriate oxoethylating agent, such as ethyl chloroformate, under controlled conditions.
Attachment of the 2-ethylphenylamino group: This can be done through a nucleophilic substitution reaction, where the benzo[e][1,2,4]thiadiazine derivative reacts with 2-ethylphenylamine in the presence of a suitable base.
Formation of the butanoate ester: The final step involves esterification of the intermediate with butanoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Modulating receptors: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways and cellular responses.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their replication, transcription, or translation processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
The benzo[e][1,2,4]thiadiazine sulfone in the target compound distinguishes it from analogs with simpler heterocycles:
- Impact of Sulfone : The sulfone group increases solubility in polar solvents and may improve binding affinity in biological systems due to enhanced hydrogen-bonding capacity .
- Ring Size and Fusion: The benzo-fused thiadiazine in the target compound offers a planar aromatic system, contrasting with non-fused thiadiazoles (e.g., ), which lack extended conjugation .
Ester Linkage Variations
The butanoate ester chain contrasts with shorter or functionalized esters in analogs:
- Functional Groups: The 2-ethylphenylamino-oxoethyl group lacks the electron-withdrawing substituents (e.g., nitro, chloro) seen in , possibly reducing metabolic degradation .
Substituent Effects
The 2-ethylphenyl group contrasts with bulkier or polar substituents in analogs:
- Polarity : The absence of halogens or methoxy groups may reduce solubility but improve metabolic stability .
Biological Activity
The compound 2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate is a complex organic molecule that falls within the class of benzothiadiazine derivatives. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 429.5 g/mol . The IUPAC name is as follows:
The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate conversion. This inhibition can lead to altered metabolic pathways and potential therapeutic effects against diseases such as cancer.
- Receptor Modulation : Interaction with cellular receptors can modify signal transduction pathways, impacting cellular responses and potentially leading to therapeutic benefits in conditions like inflammation or cancer.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of related compounds in vitro. For instance, a series of benzothiadiazine derivatives exhibited significant cytotoxicity against human tumor cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The most potent analogues displayed IC50 values in the range of 16.19 ± 1.35 μM against HCT-116 cells .
Enzyme Inhibition
Research has shown that certain derivatives exhibit strong inhibition of urease enzymes, which are critical in various physiological processes. For example, a related compound demonstrated an IC50 value of 1.6 ± 0.2 nM , indicating potent enzyme inhibitory activity compared to standard inhibitors . This suggests that the compound could have applications in treating conditions associated with urease activity.
Case Studies
Several case studies highlight the biological activity of compounds similar to This compound :
- Cytotoxic Activity Against Cancer Cells : A study involving a series of benzodiazepine derivatives showed that modifications to the structure significantly impacted their cytotoxicity against cancer cell lines. The presence of specific functional groups enhanced their anti-tumor properties .
- Inhibition Studies : Another research effort focused on enzyme inhibition demonstrated that structural modifications could lead to increased potency against specific targets like urease, suggesting a pathway for developing new therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate?
Answer: Key steps include:
- Amide Coupling : Reacting the benzo[e][1,2,4]thiadiazine-dioxide core with 2-ethylphenyl isocyanate under anhydrous conditions (DMF, 0°C → RT, 12h) .
- Esterification : Using EDCI/DMAP catalysis to link the butanoate moiety to the oxoethyl backbone .
- Oxidation : Controlled oxidation with TBHP (tert-butyl hydroperoxide) to ensure sulfone stability (70% TBHP, reflux, 2h) .
- Purification : Column chromatography (hexane/EtOAc gradient) and recrystallization (methanol/water) for ≥95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- X-ray Crystallography : Resolve stereochemistry and confirm sulfone/amide geometry. Use SHELX for refinement (e.g., SHELXL for small-molecule refinement) .
- DFT Calculations : Validate electronic properties (e.g., HOMO/LUMO orbitals) using B3LYP/6-31G(d) basis sets .
- Spectroscopy :
- NMR : Compare experimental H/C shifts with simulated spectra (e.g., ACD/Labs) .
- FT-IR : Confirm sulfone (1150–1300 cm) and carbonyl (1650–1750 cm) stretches .
Q. How can researchers determine physicochemical properties like solubility and stability?
Answer:
- Solubility : Use shake-flask method (PBS, DMSO, ethanol) with HPLC quantification (C18 column, UV detection at 254 nm) .
- Stability : Accelerated degradation studies (40°C/75% RH, 4 weeks) with LC-MS monitoring for hydrolytic/byproduct formation .
- Thermal Analysis : DSC (melting point) and TGA (decomposition profile) to assess crystallinity and thermal resilience .
Advanced Research Questions
Q. How should contradictions in mechanistic studies (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
Answer:
- Multi-Omics Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map cellular targets .
- Kinetic Assays : Compare IC values (e.g., fluorescence polarization vs. SPR) to distinguish competitive vs. allosteric inhibition .
- Molecular Docking : Use AutoDock Vina to model interactions with sulfone/amide pharmacophores .
Q. What experimental designs are robust for evaluating pharmacological activity?
Answer:
- In Vitro :
- In Vivo :
- Randomized Blocks : Split-plot design for pharmacokinetic studies (e.g., trellis systems for dose/time variables) .
- Toxicology : OECD Guideline 407 (28-day repeat dose) with histopathology and serum biomarkers .
Q. How to assess environmental impact and biodegradation pathways?
Answer:
- Fate Studies :
- Hydrolysis : pH 4–9 buffers (25–50°C) with LC-TOF/MS identification of breakdown products .
- Bioaccumulation : LogP measurement (shake-flask) and BCF (bioconcentration factor) in Daphnia magna .
- Ecotoxicology :
- Algal Growth Inhibition (OECD 201): 72h exposure, measure chlorophyll-a .
- Microbial Respiration (ISO 14238): CO evolution in soil microcosms .
Q. How to resolve contradictions in crystallographic data (e.g., disorder vs. polymorphism)?
Answer:
Q. What methodologies bridge gaps between theoretical (DFT) and experimental data?
Answer:
- Force Field Parameterization : Derive RESP charges (HF/6-31G*) for MD simulations (AMBER/NAMD) .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to match experimental solvation free energy .
- Dynamic Simulations : Run 100ns MD trajectories to correlate conformational flexibility with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
